

how does VE-821 inhibit Chk1 phosphorylation

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Compound Focus: VE-821

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Core Mechanism of Action

VE-821 is a potent and selective **ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor**. Its primary mechanism for inhibiting Chk1 phosphorylation is through direct inhibition of its upstream activator.

- **Target Specificity:** **VE-821** is a highly selective ATP-competitive inhibitor that targets the ATR kinase directly. It does not directly inhibit the Chk1 kinase enzyme itself [1] [2].
- **Inhibition of Signaling Cascade:** The ATR kinase is activated in response to **replication stress** and certain types of **DNA damage**, such as that induced by hydroxyurea, ultraviolet (UV) light, or specific chemotherapeutic agents [1] [3]. Once activated, ATR directly phosphorylates Chk1 on key residues, including **Serine 345 (S345)** [4] [5]. By inhibiting ATR, **VE-821** prevents this crucial phosphorylation event, effectively shutting down the ATR-Chk1 signaling axis [2] [4] [5].
- **Functional Consequences:** The ATR-Chk1 pathway is a vital component of the DNA damage response (DDR), responsible for initiating cell cycle checkpoints (particularly in S and G2 phases), promoting DNA repair, and stabilizing replication forks. Inhibition of this pathway by **VE-821** leads to **abrogation of the cell cycle checkpoint**, increased replication stress, and ultimately, cell death, especially in p53-deficient cancer cells that are heavily reliant on the G2/M checkpoint for DNA repair [1] [2] [4].

Quantitative Data on Pathway Inhibition

The tables below summarize key experimental evidence demonstrating **VE-821's** effect on Chk1 phosphorylation and related cellular markers.

Table 1: Key Experimental Findings on Chk1 Phosphorylation Inhibition

Observation	Experimental Context	Citation
Decreased p-Chk1 (S345)	Multiple human cancer cell lines treated with VE-821 and Topoisomerase I inhibitors (e.g., Camptothecin, LMP-400)	[2]
Suppressed p-Chk1 (S345)	U2OS cells treated with VE-821 and the Chk1 inhibitor AZD7762	[5]
Downregulation of ATR-Chk1 pathway phosphorylation	Gastric cancer (GC) cells and organoids treated with VE-821 and Cisplatin	[6]
Inhibition of ATR-selective phosphorylation	Phenotype-based screen in HeLa cells exposed to hydroxyurea	[1]

Table 2: Functional Consequences of ATR/Chk1 Pathway Inhibition by **VE-821**

Cellular Effect	Outcome	Citation
Abrogation of S-phase checkpoint	Premature continuation of DNA synthesis despite damage	[2]
Suppression of origin-firing checkpoint	Increased replication initiation under stress	[2]
Induction of "pan-nuclear γ H2AX"	Widespread, irreparable DNA damage and replication catastrophe	[5]
Sensitization to DNA-damaging agents	Synergistic cell death with cisplatin, irradiation, and topoisomerase inhibitors	[2] [6] [7]

Experimental Protocols for Verification

To experimentally verify the inhibition of Chk1 phosphorylation by **VE-821**, researchers typically use the following methodologies, often in combination with a DNA-damaging agent to stimulate the pathway.

Table 3: Standard Experimental Approach for Assessing **VE-821** Activity

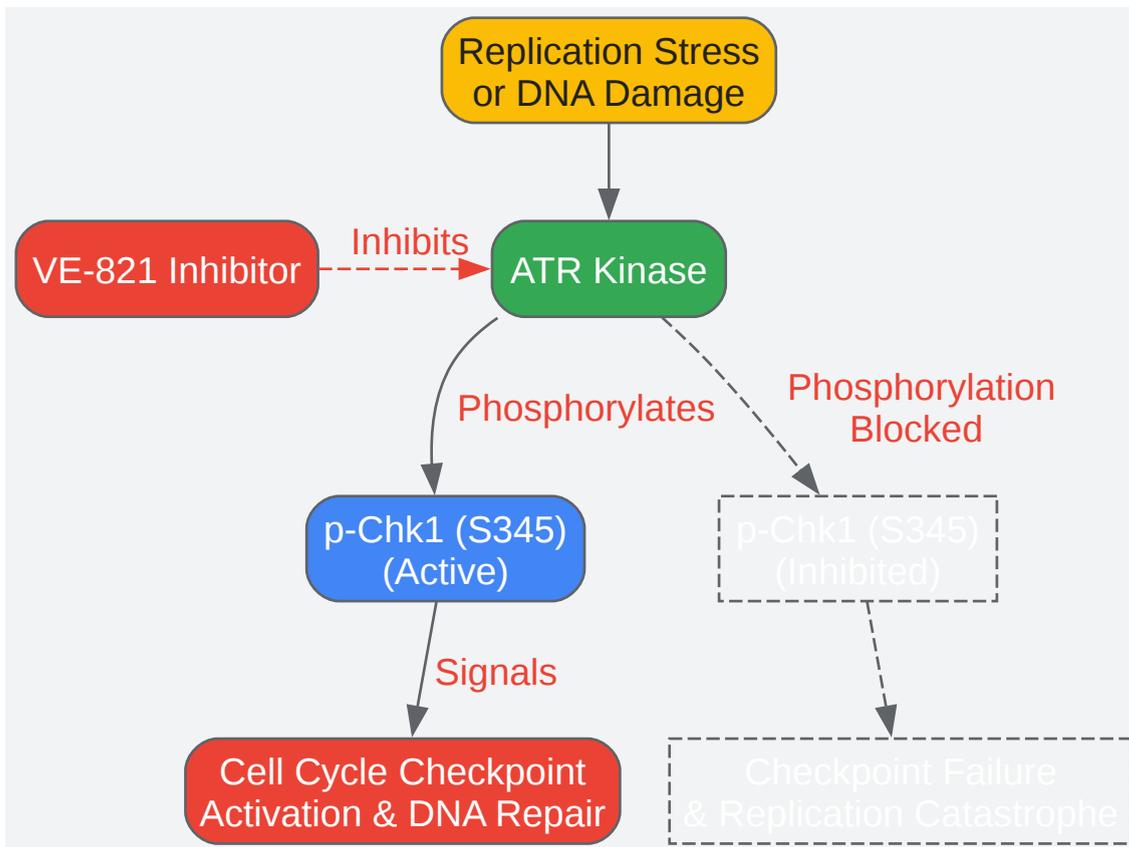
Method	Purpose	Key Details
Cell Treatment & Pathway Activation	To induce ATR-Chk1 signaling.	Treat cells with a DNA-damaging agent (e.g., Hydroxyurea (3mM, 2h) , Camptothecin , or Cisplatin) to activate ATR [1] [2].
Drug Inhibition	To inhibit the ATR kinase.	Co-treat cells with VE-821 (typically 1-10 µM) for 1 to 24 hours alongside the DNA-damaging agent [8] [2] [4].

| **Immunoblotting (Western Blot)** | To detect protein phosphorylation levels. | Analyze cell lysates with antibodies against:

- **Phospho-Chk1 (Ser345)** - primary readout for ATR inhibition.
- **Total Chk1** - loading control.
- **γH2AX** - marker for DNA double-strand breaks.
- **Phospho-CDK1 (T14/Y15)** - marker for cell cycle checkpoint status [8] [2] [4]. |

Pathway Visualization

The following diagram illustrates the core signaling pathway that **VE-821** disrupts, based on the evidence from the search results:



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This diagram shows that **VE-821** directly inhibits ATR, preventing it from phosphorylating and activating Chk1. This blockade disrupts the DNA damage response, leading to a failure in cell cycle arrest and potentially causing replication catastrophe and cell death.

Key Insights for Research Applications

- **Mechanistic Distinction:** Unlike some compounds that deplete Chk1 protein levels (e.g., Hsp90 inhibitors), **VE-821** acts by directly preventing its activation phosphorylation, offering a clean mechanism for studying pathway function [1].
- **Research Utility:** **VE-821** is a valuable tool compound for probing the ATR-Chk1 pathway's role in cellular processes beyond the DNA damage response, including its newly identified functions in **mitosis** and **autophagy** [8] [3].
- **Therapeutic Synergy:** The primary research and therapeutic application of **VE-821** lies in its ability to **sensitize cells to other DNA-damaging agents**, including chemotherapy (cisplatin, topoisomerase inhibitors) and radiotherapy [2] [6] [7]. This effect is particularly potent in cancer cells with underlying replication stress or defects in the G1 checkpoint (e.g., p53 mutation) [1] [4].

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